molecular formula C14H10ClFO3 B6404272 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1035929-07-7

4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6404272
CAS RN: 1035929-07-7
M. Wt: 280.68 g/mol
InChI Key: POOXXQATNMKGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% (4-CFMA) is a compound of the phenyl group which has a wide range of applications in scientific research and laboratory experiments. 4-CFMA is a colorless crystalline solid with a melting point of about 119-122°C. It is insoluble in water and soluble in organic solvents. It is a versatile compound that can be used for various biochemical and physiological experiments.

Mechanism of Action

4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% is a versatile compound that can act as a substrate for various enzymes or other proteins. It can also act as an inhibitor of certain enzymes or proteins. For example, it can inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9).
Biochemical and Physiological Effects
4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% can inhibit the activity of certain enzymes such as CYP2C9. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer activity. In addition, it has been shown to have analgesic and anti-pyretic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is that it is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is also relatively easy to obtain and can be synthesized from readily available starting materials. One limitation of using 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is that it is insoluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are numerous potential future directions for research involving 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% as a drug delivery system or as a tool to study the effects of environmental toxins on the body. Additionally, further research could be conducted to explore the potential of 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% as a tool to study the effects of drugs on the body. Finally, further research could be conducted to explore the potential of 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% as a tool to study the effects of various diseases on the body.

Synthesis Methods

4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized from 4-chloro-2-fluorobenzaldehyde and 2-methoxybenzoyl chloride. The reaction proceeds via an aldol condensation reaction in the presence of a base such as potassium carbonate. The reaction produces a yellow-colored solution which is then purified and crystallized to obtain 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95%.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research and laboratory experiments. It is used as a precursor in the synthesis of various compounds, such as 4-chloro-2-fluorobenzaldehyde and 2-methoxybenzoyl chloride. It is also used as a reagent in various biochemical and physiological experiments.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-12(16)11(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOXXQATNMKGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690548
Record name 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035929-07-7
Record name 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.